3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide
CAS No.:
Cat. No.: VC14776284
Molecular Formula: C17H16N6O2
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N6O2 |
|---|---|
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
| Standard InChI | InChI=1S/C17H16N6O2/c1-10-13(16(25)23-17(21-10)19-9-20-23)4-5-15(24)22-12-3-2-11-6-7-18-14(11)8-12/h2-3,6-9,18H,4-5H2,1H3,(H,22,24)(H,19,20,21) |
| Standard InChI Key | JHZYRCVUJDBZLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
The compound 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide is a complex organic molecule that combines a triazolopyrimidine core with an indole moiety through a propanamide linker. This compound is of interest due to its potential biological activities, which can be inferred from the properties of its constituent parts.
Synthesis and Preparation
The synthesis of 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide would typically involve several steps:
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Preparation of the Triazolopyrimidine Core: This involves synthesizing the 7-hydroxy-5-methyl triazolo[1,5-a]pyrimidine, which can be achieved through various organic synthesis methods involving the formation of the triazole and pyrimidine rings .
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Activation of the Triazolopyrimidine Core: The 6-position of the triazolopyrimidine needs to be activated for coupling. This might involve converting it into a suitable leaving group or using a metal-catalyzed cross-coupling reaction.
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Coupling with the Indole Moiety: The activated triazolopyrimidine is then coupled with the 1H-indol-6-yl moiety, possibly through a nucleophilic substitution or a metal-catalyzed reaction.
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Formation of the Propanamide Linker: The final step involves attaching the propanamide linker to the indole and triazolopyrimidine components. This could be achieved through a condensation reaction between an amine and a carboxylic acid derivative.
Biological Activity
While specific biological activity data for 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide is not available from the search results, compounds with similar structures have shown potential in various biological assays:
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Anticancer Activity: Compounds with triazole and pyrimidine cores have been explored for their anticancer properties, often displaying significant growth inhibition against cancer cell lines .
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Antiviral and Antifungal Activities: Indole and triazole derivatives have been studied for their antiviral and antifungal activities, showing promising results in some cases .
Data Tables
Given the lack of specific data on 3-(7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide, we can only provide general information on its components:
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 7-Hydroxy-5-methyl triazolo[1,5-a]pyrimidine | C₆H₆N₄O | 150.14 |
| 1H-Indol-6-yl | C₉H₇N | 131.16 |
| Propanamide Linker | C₃H₅NO | 71.08 |
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